Superhydrophobicity Threshold: C8 Alkyl Chain Achieves Water Contact Angle of 150.6° vs. 0° for C1 Analog on Identical Silica Nanoparticles
In a direct comparative study, trimethoxy(octyl)silane (C8) and triethoxymethylsilane (C1) were separately grafted onto identical spherical silica nanoparticles (diameter 369 ± 7 nm). The C8-functionalized nanoparticles achieved a static water contact angle of 150.6° ± 6.6°, entering the superhydrophobic regime, while the C1-functionalized nanoparticles remained fully hydrophilic with a water contact angle of 0°, indistinguishable from pristine unmodified nanoparticles [1]. This represents a 150.6° absolute difference driven solely by alkyl chain length, as both silanes underwent full hydrolysis and condensation under the same conditions. Furthermore, network homogeneity was shown to be critical: a mixed C1/C8 silane system (160:40 µL·g⁻¹ ratio) reduced the water contact angle to only 30.5° ± 1.0°, demonstrating that even partial substitution with shorter-chain silane catastrophically degrades hydrophobicity [1].
| Evidence Dimension | Static water contact angle on functionalized silica nanoparticles |
|---|---|
| Target Compound Data | 150.6° ± 6.6° (trimethoxy(octyl)silane, C8) |
| Comparator Or Baseline | 0° (triethoxymethylsilane, C1); 30.5° ± 1.0° (C1/C8 mixture, 160:40 ratio) |
| Quantified Difference | +150.6° vs. C1; -120.1° with partial C1 substitution |
| Conditions | Spherical silica nanoparticles (diameter 369 ± 7 nm); full hydrolysis and condensation; sessile drop water contact angle measurement |
Why This Matters
For procurement decisions, C8 trimethoxysilane is the shortest commercially viable alkyl chain that reliably achieves superhydrophobic surfaces (WCA ≥150°) on silica substrates, whereas C1 silanes produce hydrophilic surfaces unsuitable for water-repellent applications.
- [1] Chen, W., Karde, V., Cheng, T.N.H., Ramli, S.S., & Heng, J.Y.Y. (2020). Surface hydrophobicity: effect of alkyl chain length and network homogeneity. Frontiers of Chemical Science and Engineering, 15(1), 90–98. DOI: 10.1007/s11705-020-2003-0. View Source
